

# The Synergistic Symphony: Enhancing Cardiac Outcomes with SGLT2 Inhibitors in Combination Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **GSK-114**

Cat. No.: **B607754**

[Get Quote](#)

An Objective Comparison Guide for Researchers and Drug Development Professionals

The landscape of heart failure (HF) management is undergoing a paradigm shift, moving from a strategy of sequential drug introduction to upfront combination therapies. This evolution is driven by a deeper understanding of the multifaceted pathophysiology of HF and the identification of drugs with complementary mechanisms of action. Among the most promising advancements is the demonstrated synergistic effect of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors when used in concert with other cornerstone HF medications. This guide provides a comprehensive comparison of the synergistic effects of SGLT2 inhibitors with other key heart failure drug classes, supported by experimental data, detailed methodologies, and pathway visualizations to inform future research and drug development.

Initially, this guide was intended to focus on the compound **GSK-114**. However, a thorough review of the scientific literature revealed a lack of substantial data for a specific heart failure drug with this designation. It is possible that "**GSK-114**" is an internal development code, a misnomer, or a compound that has not yet reached a significant stage of public research. To provide a valuable and data-rich resource, the focus of this guide has been pivoted to the well-documented and clinically significant synergistic effects of SGLT2 inhibitors.

## SGLT2 Inhibitors and Angiotensin Receptor-Neprilysin Inhibitors (ARNIs): A Powerful Alliance

The combination of SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) and Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), specifically sacubitril/valsartan, has emerged as a new standard of care for heart failure with reduced ejection fraction (HFrEF). Clinical evidence strongly supports that their combined use leads to greater clinical benefits than either agent alone.

## Quantitative Data from Landmark Clinical Trials

The following tables summarize key findings from pivotal clinical trials and meta-analyses, highlighting the additive or synergistic effects of combining SGLT2 inhibitors with ARNIs.

| Outcome                                    | SGLT2i + ARNI vs. ARNI alone (Meta-analysis of DAPA-HF & EMPEROR-Reduced) | SGLT2i + ARNI vs. SGLT2i alone (Retrospective Analysis) |
|--------------------------------------------|---------------------------------------------------------------------------|---------------------------------------------------------|
| Cardiovascular Death or HF Hospitalization | Hazard Ratio (HR): 0.74 (95% CI: 0.68–0.82)[1]                            | -                                                       |
| All-Cause Death                            | Hazard Ratio (HR): 0.87 (95% CI: 0.77–0.98)[1]                            | 28% reduction in all-cause death[2]                     |
| Cardiovascular Death                       | Hazard Ratio (HR): 0.86 (95% CI: 0.76–0.98)[1]                            | 36% reduction in cardiovascular death[2]                |
| First Hospitalization for Heart Failure    | -                                                                         | 35% reduction in first hospitalization for HF[2]        |
| Worsening Renal Function                   | -                                                                         | 35% reduction in worsening renal function[2]            |

Note: The presented data is a synthesis from multiple sources and should be interpreted in the context of the specific study designs.

## Experimental Protocols: Insights from Landmark Trials

The methodologies of the DAPA-HF and EMPEROR-Reduced trials, which provide a substantial portion of the evidence for the SGLT2i-ARNI synergy, share common foundational principles.

### DAPA-HF Trial Methodology:

- Study Design: A multinational, multicenter, randomized, double-blind, placebo-controlled trial.  
[\[3\]](#)[\[4\]](#)
- Participants: Patients with New York Heart Association (NYHA) class II, III, or IV heart failure and a left ventricular ejection fraction (LVEF) of 40% or less.[\[3\]](#)[\[4\]](#) Patients with and without type 2 diabetes were included.[\[3\]](#)[\[4\]](#)
- Intervention: Patients were randomly assigned to receive either dapagliflozin (10 mg once daily) or a placebo, in addition to standard of care, which could include an ARNI.[\[3\]](#)[\[4\]](#)
- Primary Outcome: A composite of worsening heart failure (hospitalization or an urgent visit requiring intravenous therapy) or cardiovascular death.[\[3\]](#)[\[4\]](#)
- Key Inclusion Criteria: LVEF  $\leq$  40%, NYHA class II-IV, elevated natriuretic peptides.[\[4\]](#)
- Key Exclusion Criteria: Symptomatic hypotension, systolic blood pressure  $<$  95 mmHg, estimated glomerular filtration rate (eGFR)  $<$  30 mL/min/1.73 m<sup>2</sup>.[\[4\]](#)

### EMPEROR-Reduced Trial Methodology:

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[\[5\]](#)[\[6\]](#)
- Participants: Patients with chronic heart failure (NYHA class II, III, or IV) and an LVEF of 40% or less.[\[5\]](#)[\[6\]](#)
- Intervention: Patients were randomized to receive empagliflozin (10 mg once daily) or placebo, in addition to comprehensive standard of care.[\[5\]](#)[\[6\]](#)
- Primary Outcome: A composite of cardiovascular death or hospitalization for worsening heart failure.[\[5\]](#)[\[6\]](#)
- Key Inclusion Criteria: LVEF  $\leq$  40%, NYHA class II-IV, elevated N-terminal pro-B-type natriuretic peptide (NT-proBNP).[\[5\]](#)
- Key Exclusion Criteria: Acute decompensated heart failure, systolic blood pressure  $<$  100 mmHg, eGFR  $<$  20 mL/min/1.73 m<sup>2</sup>.

## Signaling Pathways and Synergistic Mechanisms

The synergistic benefits of combining SGLT2 inhibitors and ARNIs stem from their distinct yet complementary effects on multiple signaling pathways implicated in heart failure progression.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. professional.heart.org [professional.heart.org]
- 2. mdpi.com [mdpi.com]
- 3. A trial to evaluate the effect of the sodium-glucose co-transporter 2 inhibitor dapagliflozin on morbidity and mortality in patients with heart failure and reduced left ventricular ejection fraction (DAPA-HF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dapagliflozin in Patients With Heart Failure and Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 5. gpnotebook.com [gpnotebook.com]
- 6. The EMPEROR-Reduced trial: SGLT2 inhibitors for heart failure get more support - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Synergistic Symphony: Enhancing Cardiac Outcomes with SGLT2 Inhibitors in Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607754#assessing-the-synergistic-effects-of-gsk-114-with-other-heart-failure-drugs>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)